
Ethyl 5-amino-4-cyano-2-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-amino-4-cyano-2-fluorobenzoate is an organic compound with the molecular formula C10H8FN2O2 It is a derivative of benzoic acid, featuring an amino group, a cyano group, and a fluorine atom on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate, followed by reduction to introduce the amino group. The cyano group can be introduced through a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then replaced with a cyano group using copper(I) cyanide. The fluorine atom is usually introduced via electrophilic aromatic substitution using a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-amino-4-cyano-2-fluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Ethyl 5-nitro-4-cyano-2-fluorobenzoate.
Reduction: Ethyl 5-amino-4-aminomethyl-2-fluorobenzoate.
Substitution: Ethyl 5-amino-4-cyano-2-methoxybenzoate.
Applications De Recherche Scientifique
Ethyl 5-amino-4-cyano-2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of Ethyl 5-amino-4-cyano-2-fluorobenzoate involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially affecting their function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-amino-2-fluorobenzoate: Similar structure but lacks the cyano group.
Ethyl 2-amino-4-fluorobenzoate: Similar structure but with different substitution pattern.
Ethyl 4-amino-2-fluorobenzoate: Similar structure but with different substitution pattern.
Uniqueness
Ethyl 5-amino-4-cyano-2-fluorobenzoate is unique due to the presence of both the cyano and fluorine groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C10H9FN2O2 |
|---|---|
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
ethyl 5-amino-4-cyano-2-fluorobenzoate |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)7-4-9(13)6(5-12)3-8(7)11/h3-4H,2,13H2,1H3 |
Clé InChI |
SFEPWRKLRGHYRX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C(=C1)N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)

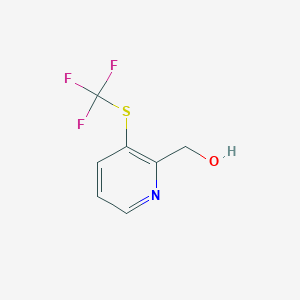
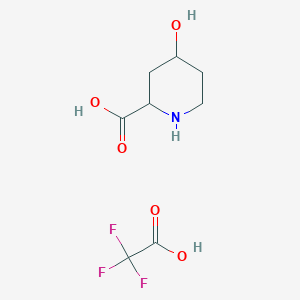


![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
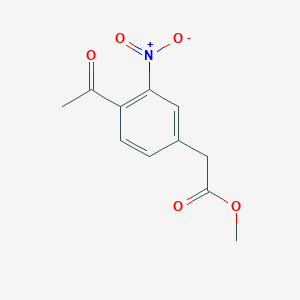
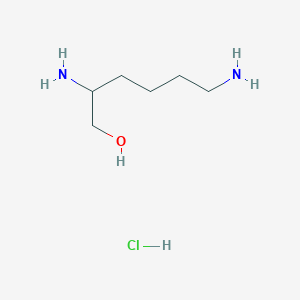
![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)
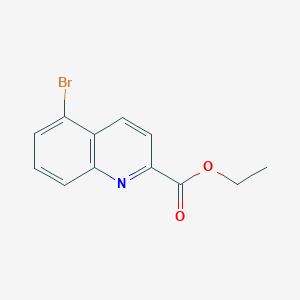

![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)
![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)
